![molecular formula C20H22N4O3 B5539376 N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)

N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine, also known as TAK-242, is a small molecule inhibitor that targets toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane protein that plays a critical role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

Wissenschaftliche Forschungsanwendungen

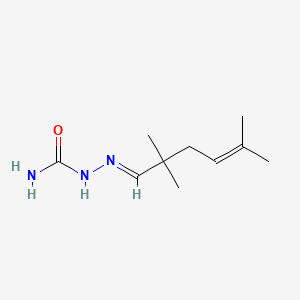

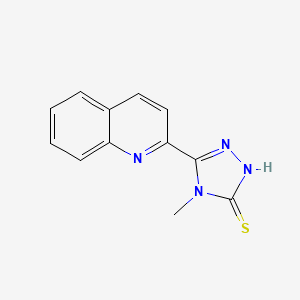

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2010) detailed the synthesis of novel 1,2,4-triazole derivatives, including the synthesis of compounds that may be structurally related to N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine. These compounds were evaluated for their antimicrobial activities, showing varying degrees of efficacy against test microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

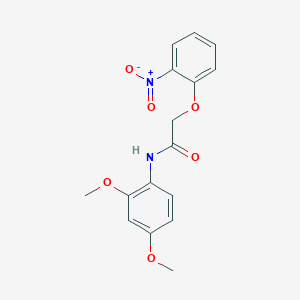

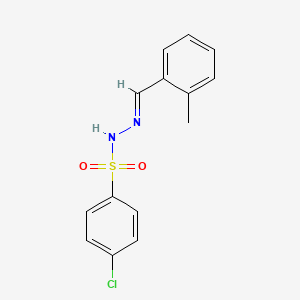

Intramolecular Hydrogen Bonding and Tautomerism

Research by Nazır et al. (2000) investigated the intramolecular hydrogen bonding and tautomerism in Schiff bases, which are related to the chemical structure of the aforementioned compound. This study provides insights into the chemical behavior and stability of such compounds, which could be useful in designing molecules with specific properties for scientific applications (Nazır, H., Yıldız, M., Yılmaz, H., Tahir, M. M., & Ülkü, D., 2000).

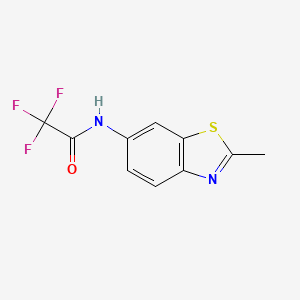

Lanthanide Complex Cation Synthesis

Another application involves the synthesis and characterization of lanthanide complexes. Liu et al. (1993) described the synthesis of lanthanide complexes involving bulky ortho 3-methoxy groups on N4O3 amine phenol ligands, suggesting the potential of such structures in creating complex cations for various scientific purposes (Liu, S., Yang, L., Rettig, S., & Orvig, C., 1993).

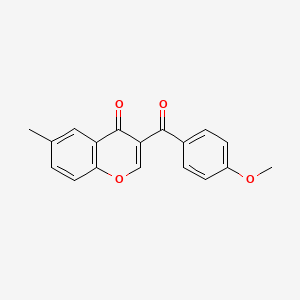

Benzoxazine Monomer Synthesis

Benzoxazine monomers and oligomers synthesis, as explored by Brunovska et al. (1999), presents an avenue for creating novel polymeric materials. This study demonstrates the use of triazine intermediates for synthesizing benzoxazine monomers, hinting at the compound's potential in material science and engineering applications (Brunovska, Z., Liu, J. P., & Ishida, H., 1999).

Ring-Opening Polymerization

Liang et al. (2012) discussed the synthesis of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes and their application in the ring-opening polymerization of cyclic esters. This research suggests the compound's relevance in synthesizing polymers with specific characteristics, potentially for medical or engineering applications (Liang, Z.-h., Ni, X., Li, X., & Shen, Z.-q., 2012).

Eigenschaften

IUPAC Name |

(E)-1-[4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-17-2-6-19(7-3-17)26-12-10-25-11-13-27-20-8-4-18(5-9-20)14-23-24-15-21-22-16-24/h2-9,14-16H,10-13H2,1H3/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRVHRBDMPRDNP-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)